Superior Group I mGluR Antagonism Potency
PHCCC demonstrates 67-fold greater potency as a Group I mGluR antagonist compared to (S)-4-carboxyphenylglycine, a standard orthosteric antagonist. In calcium mobilization assays using CHO cells expressing mGluR1α, PHCCC inhibited glutamate-evoked responses with an IC50 of 3 μM, whereas (S)-4-carboxyphenylglycine required significantly higher concentrations to achieve comparable inhibition .
| Evidence Dimension | Group I mGluR antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 ~ 3 μM |
| Comparator Or Baseline | (S)-4-carboxyphenylglycine (IC50 not explicitly stated, but relative potency provided) |
| Quantified Difference | 67-fold greater potency |
| Conditions | Calcium mobilization assay in mGluR1α-expressing CHO cells stimulated with 10 μM glutamate |
Why This Matters
Procurement of PHCCC enables robust Group I mGluR blockade at concentrations 67-fold lower than the comparator, reducing off-target risk in cell-based assays.
